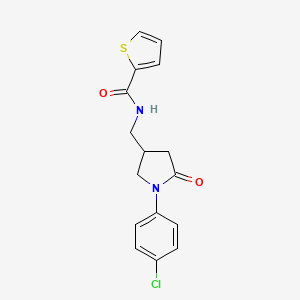

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide

Description

N-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide is a synthetic small molecule characterized by a 5-oxopyrrolidinone core substituted at position 1 with a 4-chlorophenyl group. The pyrrolidinone ring’s position 3 is connected via a methylene bridge to a thiophene-2-carboxamide moiety.

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S/c17-12-3-5-13(6-4-12)19-10-11(8-15(19)20)9-18-16(21)14-2-1-7-22-14/h1-7,11H,8-10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTJGLKGCZQAEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide is a synthetic compound with potential applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring , a chlorophenyl group , and a thiophene moiety , which contribute to its unique pharmacological properties. The synthesis typically involves multiple steps:

- Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of the Chlorophenyl Group : This is accomplished via nucleophilic substitution reactions.

- Attachment of the Thiophene Carboxamide Moiety : This step involves coupling thiophene derivatives with the pyrrolidinone intermediate.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives containing similar structural motifs have been assessed for cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Induces apoptosis via Bax/Bcl-2 modulation |

| Compound B | HepG2 | 15 | Cell cycle arrest at G2/M phase |

| This compound | TBD | TBD | TBD |

Note: IC50 values are indicative and subject to further validation in clinical settings.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial applications. Studies have evaluated its effectiveness against multidrug-resistant strains of bacteria. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. This interaction can lead to inhibition or modulation of these targets, affecting cellular processes like proliferation and apoptosis.

Case Studies

- In Vitro Studies : Research has demonstrated that compounds with similar structures exhibit selective cytotoxicity towards cancerous cells while sparing normal cells. For instance, a study showed that certain derivatives induced apoptosis in MCF-7 cells by increasing the Bax/Bcl-2 ratio, leading to enhanced caspase activity .

- In Vivo Studies : Animal models have been used to assess the therapeutic potential of these compounds. One study highlighted that specific derivatives displayed significant tumor regression in xenograft models, suggesting their viability as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Target Compound

- Core: 5-oxopyrrolidinone

- Substituents :

- 1-position: 4-chlorophenyl

- 3-position: Methyl-linked thiophene-2-carboxamide

: 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

- Core: 5-oxopyrrolidinone

- Substituents :

- 1-position: 4-fluorophenyl

- 3-position: Thiadiazole carboxamide

- The thiadiazole ring (vs. thiophene) introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity. This may shift target selectivity toward kinases or proteases .

: 5-Chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

- Core: Oxazolidinone

- Substituents: Morpholinone-linked phenyl group Methyl-linked thiophene-2-carboxamide

- Comparison: The oxazolidinone core is associated with antibacterial activity (e.g., linezolid). The morpholinone substituent enhances solubility but may reduce CNS penetration compared to the target compound’s simpler pyrrolidinone .

: 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

- Core: Thiazolidinone

- Substituents :

- 4-(Trifluoromethyl)phenyl and indole groups

- Comparison: The thiazolidinone core is common in antidiabetic agents (e.g., rosiglitazone).

Pharmacological and Functional Implications

- Receptor Binding : The chloro and fluoro substituents in the target compound and analog may differentially modulate binding to electron-sensitive targets (e.g., G-protein-coupled receptors). Fluorine’s electronegativity could enhance dipole interactions, while chlorine’s larger size may improve hydrophobic binding .

- Metabolic Stability : Thiophene rings (target compound, ) are prone to oxidative metabolism, whereas thiadiazoles () and trifluoromethyl groups () may confer resistance to degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.